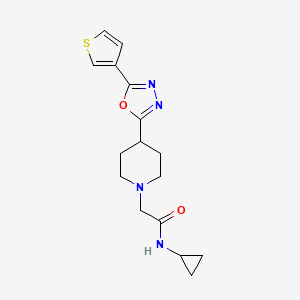

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core linked to a piperidin-1-yl group and a thiophen-3-yl substituent, with a cyclopropylacetamide side chain. Its structure integrates heterocyclic and aliphatic components, which are common in bioactive molecules targeting enzymes or receptors. The oxadiazole ring enhances electron-withdrawing properties, while the thiophene and cyclopropyl groups influence lipophilicity and steric interactions .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-14(17-13-1-2-13)9-20-6-3-11(4-7-20)15-18-19-16(22-15)12-5-8-23-10-12/h5,8,10-11,13H,1-4,6-7,9H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXJLFXHDBXYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the cyclization of appropriate starting materials to form the oxadiazole ring, followed by introduction of the thiophene group. Subsequent steps involve the formation of the piperidine ring and finally the acetamide group under controlled conditions.

Industrial Production Methods: Large-scale production generally uses standardized organic synthesis techniques, optimized for yield and purity. Key steps include the preparation of intermediates and their assembly into the final compound through well-regulated reactions, often under inert atmospheres to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various reactions, including:

Oxidation: : Typically using mild oxidizing agents.

Reduction: : Using standard reducing agents like hydrogen in the presence of catalysts.

Substitution: : Through nucleophilic or electrophilic substitution at active sites within the molecule.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions are commonly used. Reaction conditions often vary but may include elevated temperatures, controlled pH, and inert atmospheres.

Major Products Formed

Depending on the reaction type, major products include oxidized or reduced analogs of the original compound, substituted derivatives, and potentially cyclized forms if additional ring structures are introduced.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. The compound features a cyclopropyl group, a piperidine moiety, and an oxadiazole ring, contributing to its unique chemical properties. The oxadiazole ring is known for its biological activity and potential as a pharmacophore in drug design.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of similar compounds which demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The incorporation of the thiophene group in the structure enhances the compound's potential as an anticancer agent. Thiophene-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines .

Neuropharmacological Effects

The piperidine component of the compound suggests possible neuropharmacological applications. Compounds with piperidine structures are often explored for their effects on neurotransmitter systems. Research into similar derivatives has shown promise in modulating serotonin receptors, which could lead to applications in treating mood disorders .

Case Study 1: Antibacterial Screening

In a study focused on synthesizing acetamide derivatives with oxadiazole cores, one compound exhibited minimum inhibitory concentrations (MICs) against Salmonella typhi and Pseudomonas aeruginosa comparable to standard antibiotics . This suggests that N-cyclopropyl derivatives could be effective in combating antibiotic-resistant strains.

Case Study 2: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity against breast and lung cancer cells . This reinforces the potential of N-cyclopropyl derivatives in cancer therapy.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, often affecting biological pathways. Its unique structure allows it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Side Chain

- N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide Key Difference: The cyclopropyl group is replaced with a 4-cyanophenyl moiety. This substitution may alter binding affinity in enzyme inhibition assays .

Heterocycle Modifications

Oxadiazole Derivatives with Aryl Substituents

- 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

- Key Differences :

- A methoxy-chlorophenyl group replaces the thiophene, and the piperidin moiety is absent.

Key Observations :

- The thiophene in the target compound may improve membrane permeability compared to purely aromatic substituents (e.g., cyanophenyl).

- Piperidin vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit enhanced solubility but reduced metabolic stability due to increased nitrogen content .

Biological Activity

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, a piperidine moiety, and a thiophene-substituted oxadiazole. Its molecular formula is C15H17N3O2S, with a molecular weight of 301.38 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial activity. For instance, compounds with the oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves the inhibition of fatty acid synthesis enzymes such as enoyl-acyl carrier protein (ACP) reductase .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21c | M. tuberculosis | 4–8 µM |

| 29a | S. aureus | 0.125 µg/mL |

| 30 | Clostridium difficile | 0.003–0.03 µg/mL |

Antiviral Activity

Oxadiazole derivatives have also been explored for their antiviral properties. A study highlighted the synthesis of various 2-benzenesulfonylalkyl-5-substituted sulfanyl-1,3,4-oxadiazoles that demonstrated antiviral activity against hepatitis B virus . These compounds may disrupt viral replication through interference with viral enzymes.

Case Studies

- Antitubercular Activity : Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives and found that compounds with longer alkyl chains exhibited enhanced activity against Mycobacterium bovis BCG . Molecular docking studies indicated strong binding affinities to key enzymes involved in mycolic acid biosynthesis.

- Inhibition of PD-1/PD-L1 Interaction : Research conducted by Konstantinidou et al. demonstrated that certain oxadiazole-based compounds could inhibit the PD-1/PD-L1 interaction in mouse splenocytes, suggesting potential applications in immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Cyclopropyl Group : Enhances lipophilicity and may improve cell membrane permeability.

- Oxadiazole Ring : Critical for antimicrobial activity; variations can lead to changes in potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.